2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde
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Overview
Description
2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde is a chemical compound with the molecular formula C7H4BrFO3 It is a derivative of benzaldehyde, featuring bromine, fluorine, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde can be synthesized through the bromination of 2-bromo-5-fluorotoluene using N-bromosuccinimide . The reaction typically occurs under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the aromatic ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using appropriate brominating agents and solvents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The compound can participate in condensation reactions to form Schiff bases and other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted benzaldehyde derivatives.
Oxidation: Conversion to 2-Bromo-5-fluoro-3,4-dihydroxybenzoic acid.
Reduction: Formation of 2-Bromo-5-fluoro-3,4-dihydroxybenzyl alcohol.
Scientific Research Applications
2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde involves several molecular targets and pathways:
Wnt/β-Catenin Pathway: Activation of this pathway through the phosphorylation of GSK3β and β-catenin, leading to increased cell proliferation and hair growth.
Autophagy Pathway: Induction of autophagy by increasing the levels of autophagic vacuoles and regulatory proteins such as Atg7, Atg5, Atg16L, and LC3B.
TGF-β Pathway: Inhibition of the TGF-β pathway, which promotes the transition to the catagen phase in hair follicles.
Comparison with Similar Compounds
2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde can be compared with other similar compounds such as:
5-Bromo-3,4-dihydroxybenzaldehyde: Similar structure but lacks the fluorine atom.
2-Bromo-5-fluorobenzaldehyde: Lacks the hydroxyl groups at positions 3 and 4.
The uniqueness of this compound lies in its combination of bromine, fluorine, and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H4BrFO3 |
---|---|
Molecular Weight |
235.01 g/mol |
IUPAC Name |
2-bromo-5-fluoro-3,4-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H4BrFO3/c8-5-3(2-10)1-4(9)6(11)7(5)12/h1-2,11-12H |
InChI Key |
IFGLUDQKTXAUKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)O)O)Br)C=O |
Origin of Product |
United States |
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